molecular formula C20H15FN4O3 B2722069 3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one CAS No. 1113122-96-5

3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one

Cat. No.: B2722069
CAS No.: 1113122-96-5
M. Wt: 378.363
InChI Key: OTGNBEHFNFXRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C20H15FN4O3 and its molecular weight is 378.363. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research on heterocyclic compounds, including those with oxadiazole and pyridazinone moieties, explores the synthesis of novel derivatives with potential applications in pharmaceuticals and materials science. These compounds often serve as key intermediates in the synthesis of more complex molecules with desirable physical, chemical, or biological properties.

  • Synthetic Pathways : Studies demonstrate the synthesis of heterocycles involving pyrazoloylhydroximoyl chloride, leading to various derivatives including quinoxaline, benzothiadiazine, and oxadiazole, among others. These synthetic pathways are essential for developing new molecules with potential therapeutic or material applications (Zohdi et al., 1997).

Antimicrobial and Antioxidant Properties

Compounds with oxadiazole and pyridazinone structures have been evaluated for their antimicrobial and antioxidant activities. The development and testing of these compounds contribute to the search for new drugs with improved efficacy and safety profiles.

  • Biological Activities : Research into indolyl-substituted furanones and their derivatives shows the potential for antimicrobial activities. The incorporation of heterocyclic moieties into these compounds can enhance their biological activity, offering new avenues for antibiotic development (Abou-Elmagd et al., 2015).

Drug Discovery

The exploration of novel heterocyclic compounds for drug discovery involves the synthesis and evaluation of molecules with potential pharmacological activities. This research is critical for identifying new therapeutic agents with specific mechanisms of action.

  • Phosphodiesterase Inhibitors : Pyridazinone-based compounds have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), demonstrating significant selectivity and pharmacokinetic properties favorable for treating neurological disorders such as schizophrenia (Kunitomo et al., 2014).

Properties

IUPAC Name

3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3/c1-2-27-16-8-3-5-13(11-16)19-22-20(28-24-19)18-17(26)9-10-25(23-18)15-7-4-6-14(21)12-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGNBEHFNFXRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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